![molecular formula C18H20N2O2 B2518104 1-[3-(2-Methoxyphenoxy)propyl]-2-methylbenzimidazole CAS No. 714260-97-6](/img/structure/B2518104.png)
1-[3-(2-Methoxyphenoxy)propyl]-2-methylbenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-[3-(2-Methoxyphenoxy)propyl]-2-methylbenzimidazole" is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This class of compounds is known for its diverse range of biological activities and applications in medicinal chemistry. Benzimidazoles are often used as building blocks for pharmaceuticals due to their affinity for binding with various biological targets .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the formation of the benzimidazole core followed by various functionalization reactions to introduce different substituents. For instance, the synthesis of 2-(n-Propyl)-4-methyl-6-methoxycarbonylbenzimidazole, a related compound, was performed in a fluorous biphasic system (FBS), which allowed for efficient separation and reuse of the catalyst . Similarly, the synthesis of 2-hydroxyphenylbenzimidazole isomers with methoxy substitutions was achieved through short synthetic steps, demonstrating the versatility of methods available for modifying the benzimidazole scaffold .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. Substituents on the benzimidazole core, such as methoxy groups, can significantly influence the compound's electronic properties and interactions with biological targets. For example, the position of the methoxy group on the benzimidazole ring can affect the emission behavior of the compound, as seen in the study of 2-hydroxyphenylbenzimidazole isomers .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including cycloadditions, substitutions, and functional group transformations. The reactivity of these compounds can be tailored by the nature and position of substituents on the benzimidazole core. For instance, 1-methylbenzimidazole 3-oxide was shown to participate in 1,3-dipolar cycloaddition reactions with different reagents, leading to a variety of products .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Substituents like methoxy groups can increase the solubility of these compounds in organic solvents, which is beneficial for their application in medicinal chemistry. The presence of electron-donating or electron-withdrawing groups can also affect the acidity and basicity of the benzimidazole nitrogen atoms, which in turn influences the compound's reactivity and binding properties .
Wissenschaftliche Forschungsanwendungen
Environmental Phenol Detection
The development of sensitive methods for measuring environmental phenols, including parabens and triclosan, in human milk demonstrates the analytical capabilities of advanced liquid chromatography-tandem mass spectrometry systems. This technique, characterized by its peak focusing feature, highlights the relevance of such chemical compounds in assessing human exposure, especially in breastfed infants, underlining the importance of analytical chemistry in environmental health studies (Ye et al., 2008).
Antiprotozoal Activity
Research into 1-methylbenzimidazole derivatives, including compounds structurally related to 1-[3-(2-Methoxyphenoxy)propyl]-2-methylbenzimidazole, showcases their potential in combating protozoal infections. Notably, certain derivatives have shown higher activity than metronidazole against Giardia intestinalis and Trichomonas vaginalis, highlighting their therapeutic promise against these parasites (Valdez-Padilla et al., 2009).
Chemotherapeutic Agents
The synthesis of new chemical entities using 3-methoxyphenol as a starting substance for creating hydrazide and oxadiazole derivatives indicates a method for discovering chemotherapeutic agents. These compounds have been evaluated for their antimicrobial activity and antiproliferative activity against human tumor cell lines, illustrating the intersection of synthetic chemistry and pharmacology in the search for new cancer treatments (Kaya et al., 2017).
Antimicrobial Activity
The study of non-halogenated phenolic compounds, including those related to this compound, highlights their long history as antiseptics. Recent research underscores their significance in controlling microbial growth in food, pointing to the ongoing relevance of these compounds in food safety and preservation (Davidson & Brandén, 1981).
Wirkmechanismus
Target of Action
The primary target of 1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-1,3-benzodiazole is the peroxisome proliferator-activated receptor (PPAR)-α . PPAR-α is a transcription factor belonging to the nuclear receptor superfamily, predominantly expressed in the liver, and serves as a molecular target for hypolipidaemic fibrate drugs .
Mode of Action
1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-1,3-benzodiazole acts by binding to PPAR-α and regulating the expression of target genes that modulate lipid metabolism . This interaction results in a decrease in plasma triglyceride levels and an increase in high-density lipoprotein cholesterol levels .
Biochemical Pathways
The compound’s interaction with PPAR-α affects several biochemical pathways. By regulating the expression of target genes, it modulates carbohydrate and lipid metabolism . This regulation leads to a decrease in plasma triglyceride levels and an increase in high-density lipoprotein cholesterol levels .
Pharmacokinetics
It is known that the compound is administered orally . The recommended dosage of oral pemafibrate is 0.1 mg twice daily, which can be adjusted according to age and symptoms to a maximum dosage of 0.2 mg twice daily .
Result of Action
The molecular and cellular effects of 1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-1,3-benzodiazole’s action include a decrease in plasma triglyceride levels and an increase in high-density lipoprotein cholesterol levels . These changes can contribute to the treatment of conditions such as hyperlipidaemia .
Eigenschaften
IUPAC Name |
1-[3-(2-methoxyphenoxy)propyl]-2-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-19-15-8-3-4-9-16(15)20(14)12-7-13-22-18-11-6-5-10-17(18)21-2/h3-6,8-11H,7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTETUORDJUONMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isobutyl-1-[(4-methylbenzyl)thio]-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2518021.png)
![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2518023.png)
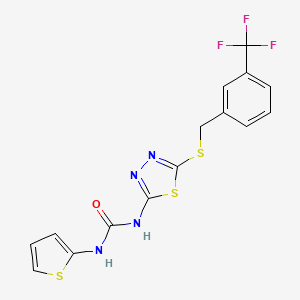
![4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2518030.png)
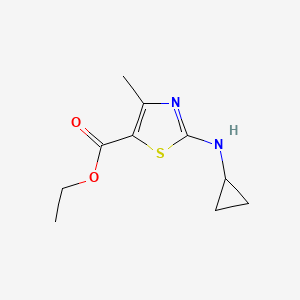

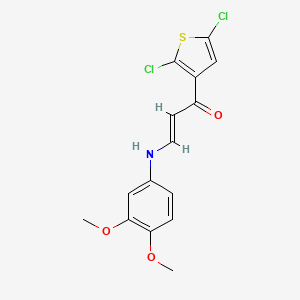
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2518036.png)
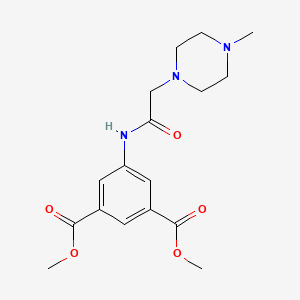
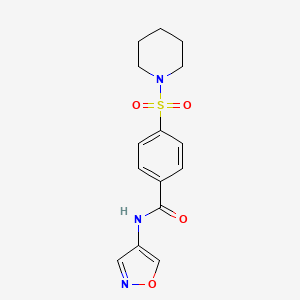
![2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/no-structure.png)
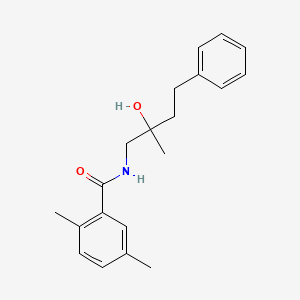
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2518041.png)
